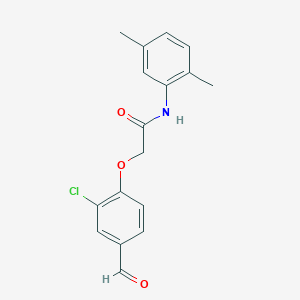
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a formyl group, and a dimethylphenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-formylphenol with an appropriate base to form the phenoxy intermediate.
Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2,5-dimethylphenylacetyl chloride in the presence of a suitable catalyst, such as aluminum chloride, to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(2-carboxy-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.
Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N-(2,5-dimethylphenyl)acetamide.
Substitution: 2-(2-amino-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide.
科学的研究の応用
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and dimethylphenyl groups may contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes.
類似化合物との比較
Similar Compounds
2-(2-chloro-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both a formyl and a chloro group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
生物活性
The compound 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1082571-14-9) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H16ClNO3
- Molecular Weight : 317.76 g/mol
- SMILES Notation : Cc1ccc(cc1Cl)OC(=O)N(c2cc(C)cc(C)2)C
Structural Features
The compound features a chloro-substituted phenyl ring, a formyl group, and an acetamide moiety, which are essential for its biological activity. The presence of the dimethylphenyl group may enhance lipophilicity and influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives of phenoxyacetamides have shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Study: Antitumor Activity
A study demonstrated that related compounds exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.61 to 1.98 µg/mL against colon carcinoma cells (HCT-15) . This suggests that This compound may possess similar anticancer efficacy.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to interfere with cell cycle progression.
- Induction of Apoptosis : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
- Targeting Specific Proteins : Molecular dynamics simulations suggest that such compounds can interact with proteins involved in cancer progression, such as Bcl-2 .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate potential effectiveness against various pathogens. For instance, certain phenoxyacetamides have demonstrated antibacterial activity comparable to standard antibiotics .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-13(9-20)8-14(16)18/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQMKGRWFEABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














